2-Chloro-5-(trifluoromethyl)pyrimidine
Overview
Description
2-Chloro-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2ClF3N2. It is a white crystalline powder that is soluble in many organic solvents. This compound is widely used in organic synthesis as a reagent, catalyst, and intermediate .
Mechanism of Action
Target of Action
Molecules with a trifluoromethyl group have been shown to exhibit improved drug potency toward enzymes such as reverse transcriptase .
Mode of Action
It is known that trifluoromethylated compounds can interact with their targets via key hydrogen bonding interactions .
Result of Action
It is known that trifluoromethylated compounds can enhance drug potency .
Biochemical Analysis
Biochemical Properties
2-Chloro-5-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with lipid kinases, which are involved in cell proliferation, apoptosis, motility, and cell invasion, as well as glucose metabolism
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the PI3K pathway, which is essential for cell growth and survival . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For instance, its interaction with lipid kinases can result in the modulation of cell proliferation and apoptosis . These molecular mechanisms are critical for understanding how the compound influences cellular processes and its potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term studies have shown that prolonged exposure to the compound can result in significant alterations in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and behavior. Toxic or adverse effects have been observed at high doses, indicating the importance of dosage regulation in experimental settings . These findings are crucial for determining the safe and effective use of the compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with lipid kinases can affect metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement within the cell . These interactions can influence its localization and accumulation, affecting its overall impact on cellular processes.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications can direct the compound to specific organelles, influencing its interactions with biomolecules and its overall impact on cellular processes . Understanding its subcellular localization is crucial for elucidating its role in biochemical reactions and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)pyrimidine can be synthesized through various methods. One common method involves the reaction of 2-chloro-5-fluoromethylpyridine with trifluoromethyl zinc chloride . Another method involves the reaction of β-picoline with chlorine and hydrogen fluoride in a fluidized-bed reactor, yielding 2-chloro-5-(trifluoromethyl)pyridine and 3-trifluoromethylpyridine .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of a CrO-Al catalyst at a temperature of 300°C and a space velocity of 288 h^-1 . This method ensures a high yield and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction uses boron reagents and palladium catalysts under mild conditions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, nucleophilic substitution with an amine would yield an aminopyrimidine derivative.
Scientific Research Applications
2-Chloro-5-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is employed in the study of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-chloro-5-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and trifluoromethyl groups enhances its reactivity and stability, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
2-chloro-5-(trifluoromethyl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYCYTQLXAIDJNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80536599 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69034-12-4 | |
Record name | 2-Chloro-5-(trifluoromethyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80536599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-5-(trifluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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